Bienvenue dans la boutique en ligne BenchChem!

Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate)

Lipophilicity LogP Pharmacokinetics

Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate), commonly known as Estradiol Dicypionate (EDC), is a synthetic, lipophilic estrogen ester. It is the C3 and C17β cyclopentanepropionate diester of 17β-estradiol, distinguishing it from clinically used monoesters like estradiol cypionate which is esterified only at the 17β position.

Molecular Formula C34H48O4
Molecular Weight 520.7 g/mol
CAS No. 633-36-3
Cat. No. B031079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate)
CAS633-36-3
SynonymsEstra-1,3,5(10)-triene-3,17-diol (17β)-Dicyclopentanepropanoate;  Estradiol Bis(cyclopentanepropionate);  Cyclopentanepropionic Acid, Diester with Estradiol;  Estradiol 3,17β-Dicyclopentanepropionate;  Estradiol 3,17β-dicypionate
Molecular FormulaC34H48O4
Molecular Weight520.7 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)OC(=O)CCC6CCCC6
InChIInChI=1S/C34H48O4/c1-34-21-20-28-27-15-13-26(37-32(35)18-10-23-6-2-3-7-23)22-25(27)12-14-29(28)30(34)16-17-31(34)38-33(36)19-11-24-8-4-5-9-24/h13,15,22-24,28-31H,2-12,14,16-21H2,1H3/t28-,29-,30+,31+,34+/m1/s1
InChIKeyPVDLDDBZCWVZBX-FTWOUWFXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) (CAS 633-36-3): Chemical Identity and Structural Distinction


Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate), commonly known as Estradiol Dicypionate (EDC), is a synthetic, lipophilic estrogen ester . It is the C3 and C17β cyclopentanepropionate diester of 17β-estradiol, distinguishing it from clinically used monoesters like estradiol cypionate which is esterified only at the 17β position [1]. This double esterification at both hydroxyl groups fundamentally alters its physicochemical properties and metabolic fate, making it a unique investigational compound and a critical reference standard in analytical chemistry [2].

Why Generic Substitution Fails for Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate)


Simple substitution of Estradiol Dicypionate with a mono-ester like estradiol cypionate or valerate is scientifically invalid for analytical and pharmacokinetic applications. As a diester, its hydrolysis is a two-step process, resulting in a distinct pharmacokinetic profile of sequential, prolonged release that cannot be replicated by a monoester's single-step hydrolysis [1]. Furthermore, EDC serves as a specific process-related impurity (Estradiol Impurity 3) in the synthesis of estradiol cypionate; thus, only the authentic diester can serve as a validated reference standard for analytical method development, method validation (AMV), and quality control (QC) release testing of estradiol cypionate drug substances under ANDA requirements [2].

Quantitative Evidence Guide for Estradiol Dicypionate vs. In-Class Monoester Analogs


LogP Comparison: Enhanced Lipophilicity Over Estradiol Cypionate and Valerate

Estradiol Dicypionate (EDC) demonstrates a significantly higher octanol-water partition coefficient (LogP) compared to its monoester analogs, estradiol cypionate and estradiol valerate. The calculated LogP for EDC is 8.4 [1], while the measured LogP for estradiol cypionate is 6.8 [2] and for estradiol valerate is 5.35-6.13 [3]. This higher LogP directly translates to greater lipophilicity, which is a key determinant for dissolution rate, tissue distribution, and the formation of a long-lasting intramuscular depot.

Lipophilicity LogP Pharmacokinetics Physicochemical Properties

Melting Point Analysis: A 60°C Depression vs. Estradiol Cypionate Aiding Purification

The melting point of Estradiol Dicypionate is a distinct physical characteristic that differentiates it from its monoester counterpart. EDC exhibits a melting point of 89-90 °C [1], a substantial depression of approximately 60°C compared to estradiol cypionate, which melts at 151-152 °C . This significant difference is a direct consequence of the disruption of crystal lattice energy caused by the presence of two bulky cyclopentanepropionate ester groups.

Melting Point Crystallinity Purification Formulation Science

Role as Specified Impurity in Pharmacopeial and ANDA Testing for Estradiol Cypionate

A critical differentiator for procurement is that Estradiol Dicypionate is a defined and listed impurity (Estradiol Impurity 3) in the synthesis and quality control of estradiol cypionate . It is not a generic estrogen; it is a specific molecular entity required at high purity (e.g., 98% by HPLC ) by analytical laboratories to perform system suitability tests, develop HPLC methods, and conduct impurity profiling as per regulatory guidelines for Abbreviated New Drug Applications (ANDAs). Other estradiol esters like valerate or benzoate cannot serve this purpose.

Reference Standard Impurity Profiling Quality Control ANDA Method Validation

Predicted Ex Vivo Hydrolytic Stability: The Two-Step Release Mechanism vs. Monoesters

The metabolic clearance of estradiol esters is primarily controlled by esterase-mediated hydrolysis, and the rate-limiting step is the cleavage of the ester bond. Estradiol Dicypionate, being a diester, must undergo two sequential hydrolysis steps to release the active parent estradiol. Research on estradiol-17-monoesters demonstrates a clear inverse relationship between ester chain size and metabolism rate, establishing the principle that the ester structure controls metabolic stability [1]. By extension, EDC presents a distinct hydrolytic barrier: the presence of a stable ester at the 3-position likely modulates the initial hydrolysis at the 17-position, potentially resulting in a more complex and controlled release profile compared to the single-step hydrolysis of estradiol cypionate.

Hydrolysis Esterase Prodrug Metabolism Sustained Release

Pharmacokinetic Duration: Class-Level Evidence Linking Ester Lipophilicity to Prolonged Action

A clinical comparison of three estradiol esters demonstrated a clear correlation between ester structure and duration of elevated plasma estrogen levels following a single 5 mg intramuscular injection. Duration was shortest for estradiol benzoate (4-5 days), intermediate for valerate (7-8 days), and longest for cypionate (approximately 11 days) [1]. Estradiol Dicypionate, with its elevated LogP and two cyclopentanepropionate groups, is predicted to form an even more stable and hydrophobic depot than estradiol cypionate, potentially extending its duration beyond this 11-day benchmark.

Intramuscular Depot Duration of Action Pharmacokinetics Drug Design

Procurement-Driven Application Scenarios for Estradiol Dicypionate


Anda Method Development and Quality Control for Estradiol Cypionate Drug Products

Analytical scientists developing HPLC or UPLC methods for estradiol cypionate ANDA submissions require Estradiol Impurity 3 (Estradiol Dicypionate) at ≥98% purity. As confirmed by supplier listings, this compound is the definitive reference standard for establishing system suitability, determining relative response factors (RRFs), and performing forced degradation studies to validate the stability-indicating nature of related substances methods . No alternative estrogen ester can fulfill this role.

Discovery Research into Ultra-Long-Acting Injectable Hormone Formulations

Formulation scientists investigating novel depot contraceptives or hormone replacement therapies can use Estradiol Dicypionate as a model compound. The compound's high LogP of 8.4 [1] and its distinct two-step hydrolysis mechanism inferred from ester metabolism studies [2] make it a prime candidate for evaluating the correlation between heightened lipophilicity and in vivo release kinetics, aiming to achieve durations beyond the 11-day clinical benchmark set by estradiol cypionate [3].

Selective Synthesis and Isolation of Estradiol Monoesters from Diester Mixtures

In process chemistry, Estradiol Dicypionate is a key intermediate or byproduct. The reported regioselective hydrolysis at the C-3 position of estradiol diesters [4] is a critical synthetic step. Labs producing estradiol 17β-cypionate need the authentic diester to optimize and monitor this conversion, given the marked difference in melting points (EDC: 89-90°C vs. product: 151-152°C [5]), which facilitates easy reaction monitoring via DSC or melting point apparatus.

Estrogen Receptor Binding Studies with Varying Ester Hindrance

Molecular pharmacologists studying the effect of bulky ester groups on estrogen receptor (ER) alpha and beta binding kinetics can utilize Estradiol Dicypionate. As a fully esterified estradiol analog, it is inherently incapable of receptor binding until hydrolyzed. This allows for precise control over the timing of receptor activation in cell-based assays, serving as a novel tool distinct from immediately active monoesters or free estradiol [2].

Quote Request

Request a Quote for Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.